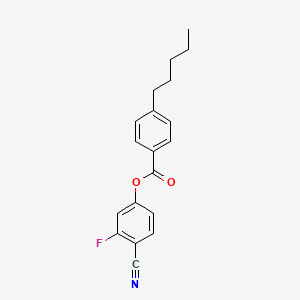

4-Cyano-3-fluorophenyl 4-pentylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-pentylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO2/c1-2-3-4-5-14-6-8-15(9-7-14)19(22)23-17-11-10-16(13-21)18(20)12-17/h6-12H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGYBTOINXAQJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566669 |

Source

|

| Record name | 4-Cyano-3-fluorophenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86786-89-2 |

Source

|

| Record name | 4-Cyano-3-fluorophenyl 4-pentylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86786-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-3-fluorophenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Cyano-3-fluorophenyl 4-pentylbenzoate

This guide provides a comprehensive overview of a robust synthetic pathway for 4-Cyano-3-fluorophenyl 4-pentylbenzoate, a liquid crystal intermediate. The synthesis is presented in a logical, step-by-step manner, detailing the preparation of key precursors and their final assembly. The methodologies described are grounded in established principles of organic chemistry and are designed to be reproducible and scalable. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Strategic Approach to Synthesis

The synthesis of the target molecule, this compound, is most effectively approached through a convergent synthesis strategy. This involves the independent synthesis of two key precursors, followed by their coupling in the final step. The chosen pathway is outlined below:

-

Part A: Synthesis of 4-pentylbenzoic acid. This precursor forms the benzoate backbone of the final molecule.

-

Part B: Synthesis of 4-cyano-3-fluorophenol. This precursor provides the substituted phenyl ring.

-

Part C: Esterification. The final step involves the coupling of 4-pentylbenzoyl chloride (the acid chloride derivative of 4-pentylbenzoic acid) with 4-cyano-3-fluorophenol to form the desired ester linkage.

This approach allows for the efficient preparation and purification of each precursor, maximizing the overall yield and purity of the final product.

Logical Flow of the Synthetic Pathway

Caption: A high-level overview of the convergent synthesis strategy.

Synthesis of Precursors

Part A: Synthesis of 4-pentylbenzoic acid

4-Pentylbenzoic acid is a carboxylic acid with a pentyl group at the para position.[1][2] It is a white to off-white solid, soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1] This intermediate is crucial for its application in liquid crystal technology.[1][3]

Experimental Protocol: Oxidation of 4-Pentyltoluene

A common and effective method for the synthesis of 4-pentylbenzoic acid is the oxidation of 4-pentyltoluene using a strong oxidizing agent such as potassium permanganate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Pentyltoluene | 148.25 | 14.8 g | 0.1 |

| Potassium Permanganate | 158.03 | 31.6 g | 0.2 |

| Sodium Carbonate | 105.99 | 10.6 g | 0.1 |

| Water | 18.02 | 500 mL | - |

| 10% Hydrochloric Acid | - | As needed | - |

| Diethyl Ether | 74.12 | 200 mL | - |

Procedure:

-

In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-pentyltoluene (14.8 g, 0.1 mol) and sodium carbonate (10.6 g, 0.1 mol) in 500 mL of water.

-

Heat the mixture to reflux.

-

Slowly add potassium permanganate (31.6 g, 0.2 mol) in small portions over a period of 2 hours. The purple color of the permanganate will disappear as the reaction proceeds.

-

After the addition is complete, continue to reflux the mixture for an additional 4 hours, or until the purple color no longer fades.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the precipitate with a small amount of hot water.

-

Combine the filtrate and washings, and cool in an ice bath.

-

Slowly acidify the filtrate with 10% hydrochloric acid until the pH is approximately 2. A white precipitate of 4-pentylbenzoic acid will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Purification:

The crude 4-pentylbenzoic acid can be purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.

Part B: Synthesis of 4-cyano-3-fluorophenol

4-Cyano-3-fluorophenol, also known as 2-Fluoro-4-hydroxybenzonitrile, is a key intermediate in the synthesis of liquid crystals and other advanced materials.[4][5] It typically appears as a white crystalline powder.[4]

Synthetic Approach:

The synthesis of 4-cyano-3-fluorophenol can be achieved through various routes. One patented method involves the reaction of 4,4-difluorocyclohexadienone with potassium cyanide in dimethylformamide, which reportedly gives a high yield.[6]

Experimental Protocol: From 4,4-difluorocyclohexadienone

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,4-difluorocyclohexadienone | 130.09 | 2.6 g | 0.02 |

| Potassium Cyanide | 65.12 | 2.6 g | 0.04 |

| Dimethylformamide (DMF) | 73.09 | 5 mL | - |

| Water | 18.02 | 50 mL | - |

| Diethyl Ether | 74.12 | 100 mL | - |

| 1M Hydrochloric Acid | - | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4,4-difluorocyclohexadienone (2.6 g, 0.02 mol) in 5 mL of dimethylformamide.

-

Add potassium cyanide (2.6 g, 0.04 mol) to the solution and stir at room temperature for 10 minutes.

-

Pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Final Product Synthesis: Esterification

The final step in the synthesis of this compound is the esterification of 4-cyano-3-fluorophenol with 4-pentylbenzoyl chloride. This is a classic ester synthesis, often carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Workflow for Esterification

Sources

An In-depth Technical Guide to the Thermal and Optical Properties of 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the thermal and optical properties of the liquid crystalline compound 4-Cyano-3-fluorophenyl 4-pentylbenzoate. This material is of significant interest to researchers and professionals in drug development and materials science due to its unique molecular structure, which imparts distinct mesomorphic and photophysical characteristics. This document details the thermal behavior, including phase transitions and thermodynamic parameters, elucidated through differential scanning calorimetry and polarized optical microscopy. Furthermore, it explores the optical properties, discussing the structural basis for its birefringence and the experimental methodologies for its characterization. This guide is intended to serve as a vital resource for scientists and engineers working with advanced molecular materials.

Introduction: The Significance of Fluorinated Cyano-ester Liquid Crystals

This compound is a calamitic (rod-shaped) liquid crystal that belongs to a class of materials pivotal in the advancement of liquid crystal displays (LCDs) and other electro-optic devices.[1] Its molecular architecture, characterized by a rigid core composed of two phenyl rings linked by an ester group, a flexible pentyl alkyl chain, and polar cyano and fluoro substituents, is meticulously designed to elicit specific physical properties.[1][2]

The terminal cyano group induces a strong dipole moment along the principal molecular axis, leading to a high positive dielectric anisotropy, a critical parameter for the electric field-induced switching in many LCD modes.[1] The lateral fluorine atom, on the other hand, modulates the molecule's steric and electronic properties. This substitution can influence the melting point, the stability of the mesophases, and the viscosity of the material.[3] Understanding the interplay between these structural features and the resulting thermal and optical behavior is paramount for the rational design of novel liquid crystal mixtures with tailored properties for specific applications.[2][3] This guide offers a deep dive into these properties for this compound, providing both theoretical grounding and practical experimental insights.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the macroscopic properties of a material lies in the detailed examination of its molecular structure.

Caption: Chemical structure of this compound.

| Property | Value | Source |

| Chemical Formula | C19H18FNO2 | [4] |

| Molecular Weight | 311.35 g/mol | [2][4] |

| CAS Number | 86786-89-2 | [2][4] |

| Appearance | White to almost white powder to crystal | [2] |

| Melting Point | ~30 °C | [2] |

| Boiling Point | 449.9 °C at 760 mmHg | [5] |

Thermal Properties and Phase Behavior

The thermal properties of a liquid crystal dictate its operational temperature range and are fundamental to its application. This compound exhibits a rich polymorphism, meaning it can exist in multiple crystalline and liquid crystalline phases.[6] The transitions between these phases are driven by changes in temperature and are associated with specific enthalpy and entropy changes.

Experimental Determination of Phase Transitions: A Protocol for Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the cornerstone technique for elucidating the thermal transitions of liquid crystals. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Principle of the Technique: Phase transitions, such as melting from a crystal to a liquid crystal or clearing from a liquid crystal to an isotropic liquid, are first-order transitions that involve a latent heat. DSC detects these transitions as peaks in the heat flow curve. Second-order transitions, like the glass transition, are observed as a step-like change in the heat capacity.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan to ensure good thermal contact.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its clearing point (e.g., 50 °C) to erase any previous thermal history.

-

Cooling Scan: Cool the sample at the same controlled rate to a low temperature (e.g., -50 °C) to observe the formation of mesophases and crystalline states.

-

Second Heating Scan: Reheat the sample at the same rate to observe the transitions of the phases formed upon cooling. This scan is often used for data analysis as it represents the behavior of a sample with a controlled thermal history.

-

-

Data Analysis: Identify the peaks and steps in the DSC thermogram to determine the transition temperatures (onset or peak temperature) and calculate the enthalpy of transition (the area under the peak).

Caption: Workflow for DSC analysis of this compound.

Phase Transitions of this compound

Detailed studies combining adiabatic calorimetry, DSC, X-ray diffractometry, and polarized optical microscopy have identified a complex phase behavior for this compound.[6]

| Phase Transition | Transition Temperature (K) | Transition Temperature (°C) | Notes |

| Glass Transition (Tg) | ~208 | ~-65 | Glass of the nematic phase |

| Crystal IV to Nematic (Ttrs) | 287.35 | 14.2 | Observed in some thermal histories |

| Nematic to Isotropic (Tc) | 297.15 | 24.0 | Clearing Point |

| Crystal I Fusion (Tfus) | 302.80 | 29.65 | Melting of a stable crystal form |

| Crystal III Fusion (Tfus) | 303.93 | 30.78 | Melting of another stable crystal form |

Data sourced from a comprehensive study on the polymorphism and thermodynamic properties of this compound.[6]

The presence of multiple crystalline forms (polymorphs) such as Crystal I, II, III, and IV, highlights the sensitivity of the material's solid-state structure to its thermal history.[6] The nematic phase is the key liquid crystalline phase for many applications, existing between approximately 14.2 °C and 24.0 °C. The glass transition of the nematic phase at a low temperature indicates that upon rapid cooling, the material can enter a glassy state where the nematic order is frozen in.[6]

Visual Identification of Mesophases: Polarized Optical Microscopy (POM)

While DSC provides quantitative data on thermal transitions, Polarized Optical Microscopy (POM) is indispensable for the qualitative identification of liquid crystal phases based on their unique optical textures.

Principle of the Technique: Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. When a birefringent sample is placed between two crossed polarizers, it can rotate the polarization of light, resulting in the transmission of light and the appearance of textures with characteristic colors (interference colors). Each liquid crystal phase (e.g., nematic, smectic) exhibits a distinct texture.

Experimental Protocol:

-

A small amount of the sample is placed on a microscope slide and covered with a coverslip.

-

The slide is placed on a hot stage that allows for precise temperature control.

-

The sample is observed through a microscope equipped with a polarizer and an analyzer set at 90° to each other.

-

The temperature is slowly varied, and the changes in the optical texture are observed and recorded. The nematic phase is typically identified by its characteristic "thread-like" (Schlieren) or "marbled" texture.

Optical Properties: The Interplay of Structure and Light

The optical properties of this compound are a direct consequence of its molecular structure and the collective orientation of the molecules in the liquid crystalline phase. The key optical property of a nematic liquid crystal is its birefringence.

Birefringence: The Foundation of Optical Anisotropy

Birefringence (Δn) is the difference between the extraordinary refractive index (ne) and the ordinary refractive index (no):

Δn = ne - no

-

ne: The refractive index experienced by light polarized parallel to the director (the average direction of the long molecular axes).

-

no: The refractive index experienced by light polarized perpendicular to the director.

For calamitic liquid crystals like this compound, the electron density is greater along the long molecular axis, resulting in ne > no, and thus a positive birefringence. The magnitude of the birefringence is influenced by the molecular polarizability, which is enhanced by the conjugated phenyl rings and the cyano group.

Experimental Determination of Refractive Indices: The Abbe Refractometer

A standard method for measuring the refractive indices of liquid crystals is using an Abbe refractometer.[5] This instrument works on the principle of measuring the critical angle of total internal reflection.

Principle of the Technique: A thin film of the liquid crystal is placed between two prisms of the refractometer. By rotating the prisms and observing the boundary between light and dark fields through an eyepiece, the refractive index can be determined. For a nematic liquid crystal, two distinct boundary lines corresponding to ne and no can be observed, especially when using a polarized light source.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Sample Application: Apply a small drop of this compound (in its isotropic or nematic phase) onto the surface of the measuring prism.

-

Temperature Control: Use a circulating water bath to maintain the desired temperature of the prisms and the sample.

-

Measurement:

-

Close the prisms to create a thin film of the sample.

-

Adjust the light source and the refractometer's optics to bring the boundary line into focus in the eyepiece.

-

For an isotropic liquid, a single boundary will be observed.

-

For a nematic liquid crystal, two boundaries corresponding to ne and no may be visible, which can be distinguished using a polarizing filter.

-

Align the boundary line with the crosshairs in the eyepiece and read the refractive index from the scale.

-

-

Data Recording: Record the refractive indices at various temperatures, particularly across the nematic phase range.

Caption: Workflow for measuring refractive indices using an Abbe refractometer.

Conclusion

This compound is a liquid crystalline material with a complex and fascinating range of thermal and optical properties. Its rich polymorphism and well-defined nematic phase make it a subject of considerable scientific and industrial interest. This guide has provided a detailed overview of its thermal behavior, outlining the experimental protocols for its characterization using DSC and POM. While specific optical data for this compound is not widely published, the principles governing its birefringence and the methods for its measurement have been thoroughly discussed. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize and further investigate this and similar advanced materials.

References

-

Polymorphism and thermodynamic properties of this compound (5CFPB) liquid crystal. Request PDF. Available at: [Link]

-

This compound - Liquid Crystal & OLED Materials - Crysdot LLC. Available at: [Link]

-

Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals - Biointerface Research in Applied Chemistry. Available at: [Link]

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC - NIH. Available at: [Link]

-

Abbe Refractometer – OPTIKAMICROSCOPES. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. OPG [opg.optica.org]

- 4. OPG [opg.optica.org]

- 5. Abbe Refractometer – OPTIKAMICROSCOPES [optikamicroscopes.com]

- 6. Measurement of birefringence of nematic liquid crystal material by multiple-wavelength interferometry using nearly common-path single-stage Mach–Zehnder interferometer [opg.optica.org]

Spectroscopic Analysis of 4-Cyano-3-fluorophenyl 4-pentylbenzoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characterization of 4-Cyano-3-fluorophenyl 4-pentylbenzoate, a liquid crystal intermediate. The focus is on the application and interpretation of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the structural elucidation and quality control of complex organic molecules.

Introduction: The Significance of Spectroscopic Characterization

This compound (CAS No. 86786-89-2) is a rod-shaped molecule featuring a flexible pentyl tail, a rigid biphenyl benzoate core, and a terminal cyano group.[1] This distinct molecular architecture is pivotal for its application in forming stable nematic phases in liquid crystal displays.[1] The precise arrangement of its functional groups—ester, nitrile, and a fluorinated aromatic ring—governs its electro-optical properties. Therefore, unambiguous structural verification and purity assessment are paramount.

Spectroscopic techniques like FTIR and NMR are indispensable for this purpose. FTIR provides a molecular "fingerprint" by identifying key functional groups based on their vibrational frequencies, while NMR spectroscopy offers a detailed map of the atomic framework, revealing the connectivity and chemical environment of individual hydrogen, carbon, and fluorine atoms.[2] The complementary nature of these techniques provides a comprehensive and robust characterization of the molecule.[2]

Experimental Protocols: A Self-Validating Approach

The following sections outline the standard operating procedures for acquiring high-quality NMR and FTIR spectra for this compound. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure.[2] For a complete analysis of this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Experimental Workflow for NMR Analysis

Caption: A generalized workflow for NMR spectroscopic analysis.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for its ability to dissolve a wide range of organic compounds and for its single deuterium lock signal. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using the same instrument. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically 128 or more) is required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive.[3] No special parameters are typically needed beyond those used for ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[4]

Experimental Workflow for FTIR Analysis

Caption: A standard workflow for acquiring an FTIR spectrum.

Step-by-Step Protocol:

-

Sample Preparation: As this compound is likely a solid or viscous liquid at room temperature, the thin-film method is appropriate. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a potassium bromide (KBr) plate and allow the solvent to evaporate, leaving a thin film of the analyte.

-

Background Spectrum: Record a background spectrum of the clean KBr plate. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: Place the KBr plate with the sample film in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

Data Processing: The instrument's software automatically performs a Fourier transform on the interferogram and ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Spectroscopic Interpretation and Data Analysis

The following sections detail the expected spectral features of this compound and their interpretation based on established principles of spectroscopy.

NMR Spectral Analysis

The molecular structure with the proposed atom numbering for NMR assignment is shown below.

Molecular Structure for NMR Assignment

Caption: Structure of this compound with proton numbering.

The proton NMR spectrum is expected to show distinct signals for the aliphatic pentyl chain and the two aromatic rings. The chemical shifts are influenced by the electronic environment of the protons.[5]

-

Aliphatic Region (δ 0.9 - 2.8 ppm):

-

The terminal methyl group (H1) of the pentyl chain will appear as a triplet around δ 0.9 ppm.

-

The adjacent methylene groups (H2, H3, H4) will appear as multiplets (sextet or quintet) in the range of δ 1.3-1.8 ppm.

-

The methylene group attached to the aromatic ring (H5) will be deshielded and appear as a triplet around δ 2.7 ppm.

-

-

Aromatic Region (δ 7.2 - 8.2 ppm):

-

The protons on the 4-pentylbenzoate ring (H6, H7, H8, H9) will show a characteristic AA'BB' system. The protons ortho to the ester group (H8, H9) will be downfield (around δ 8.1 ppm) due to the electron-withdrawing nature of the carbonyl group. The protons meta to the ester (H6, H7) will be upfield (around δ 7.3 ppm).

-

The protons on the 4-cyano-3-fluorophenyl ring (H12, H13, H14) will exhibit complex splitting due to both H-H and H-F coupling. The cyano group has a deshielding effect on adjacent protons.[6] The proton ortho to the fluorine and meta to the cyano group (H14) is expected to be a doublet of doublets. The proton meta to the fluorine and ortho to the cyano group (H12) will also be a doublet of doublets. The proton para to the fluorine and meta to the cyano group (H13) will likely appear as a triplet or a more complex multiplet.

-

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 | ~ 0.9 | Triplet | 3H |

| H2, H3 | ~ 1.3 - 1.5 | Multiplet | 4H |

| H4 | ~ 1.7 | Multiplet | 2H |

| H5 | ~ 2.7 | Triplet | 2H |

| H6, H7 | ~ 7.3 | Doublet | 2H |

| H12 | ~ 7.5 | Doublet of Doublets | 1H |

| H13 | ~ 7.6 | Multiplet | 1H |

| H14 | ~ 7.7 | Doublet of Doublets | 1H |

| H8, H9 | ~ 8.1 | Doublet | 2H |

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are highly dependent on hybridization and the electronic effects of substituents.

-

Aliphatic Carbons (δ 14 - 40 ppm): The five carbons of the pentyl chain will appear in this region.

-

Nitrile Carbon (δ 115 - 120 ppm): The carbon of the cyano group (C≡N) typically appears in this range.

-

Aromatic Carbons (δ 120 - 165 ppm): The twelve aromatic carbons will resonate in this region. The carbon attached to the fluorine atom will show a large C-F coupling constant. The carbon of the ester carbonyl group (C=O) will be significantly downfield, expected around δ 165 ppm.

The ¹⁹F NMR spectrum will provide specific information about the fluorine atom. A single signal is expected for the fluorine atom on the phenyl ring. The chemical shift of fluorine is highly sensitive to its electronic environment, making it an excellent probe for structural integrity.[7] The signal will likely be a multiplet due to coupling with the ortho and meta protons.

FTIR Spectrum Analysis

The FTIR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific functional groups. For this compound, the key absorptions are from the ester, nitrile, and aromatic moieties.

-

C-H Stretching (3100 - 2850 cm⁻¹): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group will be just below 3000 cm⁻¹.

-

Nitrile Stretching (2240 - 2220 cm⁻¹): A sharp, strong absorption band in this region is characteristic of the C≡N triple bond.[8] For aromatic nitriles, this peak is at a slightly lower frequency due to conjugation.[8]

-

Ester Carbonyl Stretching (1730 - 1715 cm⁻¹): A very strong and sharp peak in this region is indicative of the C=O stretch of the aromatic ester.[9]

-

Aromatic C=C Stretching (1600 - 1450 cm⁻¹): Several sharp bands of variable intensity in this region correspond to the carbon-carbon stretching vibrations within the two aromatic rings.

-

Ester C-O Stretching (1310 - 1100 cm⁻¹): Aromatic esters typically show two strong C-O stretching bands: an asymmetric C-C(=O)-O stretch around 1310-1250 cm⁻¹ and a symmetric O-C-C stretch around 1130-1100 cm⁻¹.[9] This "Rule of Three" (C=O, and two C-O stretches) is a hallmark of esters.[9]

-

C-F Stretching (1250 - 1000 cm⁻¹): A strong absorption band in this region is expected for the C-F bond.

Table 2: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2955, 2870 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1725 | Very Strong, Sharp | C=O Stretch | Aromatic Ester |

| 1605, 1510 | Medium-Strong, Sharp | C=C Stretch | Aromatic Ring |

| 1280 | Strong | Asymmetric C-O Stretch | Aromatic Ester |

| 1120 | Strong | Symmetric C-O Stretch | Aromatic Ester |

| 1180 | Strong | C-F Stretch | Aryl Fluoride |

Conclusion

The combination of NMR (¹H, ¹³C, ¹⁹F) and FTIR spectroscopy provides a powerful and comprehensive methodology for the structural elucidation and quality assessment of this compound. The predicted spectral data, based on established chemical principles and spectroscopic databases, serves as a robust framework for the analysis of this important liquid crystal intermediate. This guide outlines the necessary experimental protocols and interpretive logic to ensure the identity, purity, and structural integrity of the compound, which is critical for its application in advanced materials.

References

-

D'Amelia, R.P., Khanyan, B., and Mancuso, J. (2020). Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures. World Journal of Chemical Education, 8(4), 183-189. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. UCLA Chemistry and Biochemistry. Available at: [Link]

-

Tucker, M. J., & Webb, L. J. (2016). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. The Journal of Chemical Physics, 145(16), 164703. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, structural and spectroscopic study of aromatic thioester compounds. Available at: [Link]

-

SpectraBase. (n.d.). (4-CYANO-3-FLUOROPHENYL)-4-[8-(BUT-3-ENOYLOXY)-OCTYLOXY]-BENZOATE. Wiley. Available at: [Link]

-

PubChem. (n.d.). 4-Cyano-3-fluorophenyl 4-Propylbenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Luthra, R., Anderson, B. D., & Carlier, P. R. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of Magnetic Resonance, 297, 1-9. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Department of Chemistry. Available at: [Link]

-

Gerig, J. T. (2004). Fluorine NMR. eMagRes, 5(1), 1-10. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

PubChem. (n.d.). 4-cyano-3-fluorophenyl 2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoate. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. (n.d.). 4-Cyano-3-fluorophenyl 4-butylbenzoate. Wiley. Available at: [Link]

-

Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 570-579. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. biophysics.org [biophysics.org]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to 4-Cyano-3-fluorophenyl 4-pentylbenzoate: Properties, Safety, and Handling

Introduction

4-Cyano-3-fluorophenyl 4-pentylbenzoate is a versatile liquid crystal intermediate utilized in the synthesis of advanced materials. Its unique molecular structure, featuring a cyano group and a fluorine atom, imparts specific mesomorphic properties, making it a valuable component in the formulation of liquid crystal displays (LCDs) and other electro-optical devices. This technical guide provides a comprehensive overview of its chemical identity, physical properties, and, most critically, a detailed material safety data sheet to ensure its safe handling and application in research and development settings.

Chemical Identification

Proper identification is the first step in ensuring safe handling and application of any chemical compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 86786-89-2[1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₈FNO₂[1][5] |

| Molecular Weight | 311.35 g/mol [1][5] |

| Synonyms | 4-Pentylbenzoic acid 4-cyano-3-fluorophenyl ester, 4-Cyano-3-fluorophenyl 4-amylbenzoate, 4-Amylbenzoic acid 4-cyano-3-fluorophenyl ester[1] |

Material Safety Profile

Understanding the potential hazards associated with a compound is paramount for the safety of researchers and laboratory personnel. The following information has been synthesized from available safety data sheets and chemical databases.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

-

GHS Pictogram:

-

Hazard Statements:

-

Precautionary Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystal | [1] |

| Purity | ≥97% | [4] |

| Melting Point | 30 °C | [1] |

| Boiling Point | 449.9°C at 760 mmHg | |

| Storage Temperature | 2 - 8 °C or Room Temperature | [1] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE.

-

Eye Protection: Wear chemical safety goggles that meet the standards of EN166 (EU) or NIOSH (US).

-

Hand Protection: Use impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.

-

Body Protection: Wear a laboratory coat. The type of body protection must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for receiving, storing, handling, and disposing of this compound.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

First-Aid Measures

The following first-aid measures are recommended based on the compound's hazard profile.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Hazard Response Logic

The following diagram illustrates the decision-making process in response to an exposure event.

Caption: Decision-making flowchart for first aid response to exposure.

Toxicological and Ecological Information

References

-

This compound [Q00086]. ChemUniverse. [Link]

-

This compound. Crysdot LLC. [Link]

-

4-Cyano-3-fluorophenyl 4-Propylbenzoate | C17H14FNO2 | CID 590093. PubChem. [Link]

Sources

The Advent and Evolution of Fluorinated Liquid Crystals: A Technical Guide

Introduction: The Quest for the Perfect Mesophase

The journey into the world of liquid crystals (LCs) began with the serendipitous discovery of the mesomorphic behavior of cholesteryl benzoate by Friedrich Reinitzer in 1888.[1][2] However, it was the pioneering work of George W. Gray in the mid-20th century that transformed this scientific curiosity into a technology that would redefine electronic displays.[1][3][4][5] Gray's systematic approach to the synthesis and characterization of mesomorphic materials laid the groundwork for the liquid crystal materials science we know today.[1][3][5] His 1962 book, "Molecular Structure and the Properties of Liquid Crystals," became a foundational text in the field.[3][5]

The real breakthrough for display applications came with the invention of the twisted nematic (TN) display and the introduction of cyanobiphenyls by Gray and his contemporaries.[2] These materials exhibited a stable nematic phase at room temperature, a crucial requirement for practical devices.[5] However, the advent of active matrix liquid crystal displays (AM-LCDs) in the 1990s presented a new set of challenges.[2] The cyano-terminated liquid crystals were found to have an insufficient voltage holding ratio (VHR), a critical parameter for the reliability of AM-LCDs where each pixel is controlled by a thin-film transistor (TFT).[2] This limitation spurred the exploration of a new class of materials that could offer superior performance: fluorinated liquid crystals.

This in-depth technical guide will navigate the discovery and history of fluorinated liquid crystals, delving into their synthesis, characterization, and the profound impact of fluorine substitution on their physical properties. We will explore how the unique attributes of the fluorine atom have enabled the development of advanced liquid crystal materials for a wide array of applications, from high-performance displays to cutting-edge photonics and biosensors.

The Fluorine Advantage: Engineering Molecular Properties for Advanced Displays

The incorporation of fluorine into liquid crystal molecules was a strategic move to overcome the shortcomings of cyanobiphenyls in AM-LCDs. The propensity of the cyano group to coordinate with cationic impurities mobilized ions under an applied electric field, leading to a degradation of the VHR.[2] Fluorine, being highly electronegative and less prone to such coordination, offered a solution to this problem.[1][2]

The introduction of fluorine atoms into the molecular structure of liquid crystals has a multifaceted impact on their properties:

-

Dielectric Anisotropy (Δε): The position of the fluorine atom on the liquid crystal molecule allows for precise tuning of the dielectric anisotropy. Lateral fluorination, where fluorine atoms are attached to the sides of the aromatic core, can induce a large negative dielectric anisotropy, which is essential for vertically aligned (VA) mode LCDs.[6] Terminal fluorination, on the other hand, can enhance the positive dielectric anisotropy required for TN and in-plane switching (IPS) modes.

-

Viscosity: Fluorinated liquid crystals generally exhibit lower viscosity compared to their non-fluorinated counterparts.[6][7] This is a significant advantage as lower viscosity leads to faster switching times, a critical parameter for modern displays.

-

Optical Anisotropy (Birefringence, Δn): While fluorine substitution can influence the birefringence, it is possible to design molecules with high Δn, which is desirable for achieving thinner display panels.[6]

-

Mesophase Stability: The introduction of fluorine can affect the melting point and clearing temperature of the liquid crystal, often widening the nematic phase range.[1][5] This allows for the formulation of liquid crystal mixtures that can operate over a broad temperature range.

-

Chemical and Thermal Stability: The carbon-fluorine bond is exceptionally strong, imparting high chemical and thermal stability to fluorinated liquid crystals, a crucial factor for the longevity of display devices.[7][8]

The strategic placement of fluorine atoms within the liquid crystal molecule is a powerful tool for molecular engineering, enabling the design of materials with tailored properties for specific applications.

A Chronological Journey: Key Milestones in the Development of Fluorinated Liquid Crystals

The development of fluorinated liquid crystals is a story of incremental innovation, driven by the relentless pursuit of better display performance.

Synthesis of Fluorinated Liquid Crystals: Crafting the Molecules of Modern Displays

The synthesis of fluorinated liquid crystals requires a strategic approach to introduce fluorine atoms at specific positions in the molecular structure. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed to construct the biphenyl or terphenyl core structures common in liquid crystal molecules.

Experimental Protocol: Synthesis of a Laterally Difluorinated Terphenyl Liquid Crystal

This protocol outlines a general synthetic route for a laterally difluorinated terphenyl derivative, a class of compounds often used in liquid crystal mixtures with negative dielectric anisotropy.

Objective: To synthesize 4''-alkyl-2,3-difluoro-p-terphenyl.

Materials:

-

4-Alkylphenylboronic acid

-

1,2-Difluoro-4-iodobenzene

-

4-Bromobiphenyl

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., sodium carbonate)

-

Solvent (e.g., toluene, ethanol, water)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Step 1: Suzuki-Miyaura Coupling (Part 1).

-

In a round-bottom flask, dissolve 4-alkylphenylboronic acid (1.1 eq.) and 1,2-difluoro-4-iodobenzene (1.0 eq.) in a mixture of toluene and ethanol.

-

Add an aqueous solution of sodium carbonate (2 M, 3 eq.).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the palladium(0) catalyst (0.02 eq.) and heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 4'-alkyl-2,3-difluorobiphenyl intermediate.

-

-

Step 2: Suzuki-Miyaura Coupling (Part 2).

-

Convert the 4'-alkyl-2,3-difluorobiphenyl intermediate to the corresponding boronic acid.

-

In a separate flask, dissolve the boronic acid intermediate (1.1 eq.) and 4-bromobiphenyl (1.0 eq.) in a mixture of toluene and ethanol.

-

Add an aqueous solution of sodium carbonate (2 M, 3 eq.).

-

Degas the mixture and add the palladium(0) catalyst (0.02 eq.).

-

Heat the reaction to reflux and monitor by TLC.

-

After completion, perform an aqueous workup and extraction as described in Step 1.

-

Purify the final product by column chromatography and recrystallization to yield the desired 4''-alkyl-2,3-difluoro-p-terphenyl.

-

Characterization of Fluorinated Liquid Crystals: Unveiling Mesophase Behavior and Physical Properties

A suite of analytical techniques is employed to characterize the mesomorphic behavior and physical properties of newly synthesized fluorinated liquid crystals.

Polarizing Optical Microscopy (POM)

POM is the primary tool for identifying liquid crystal phases and observing their textures.

Protocol:

-

A small amount of the liquid crystal sample is placed between a glass slide and a coverslip.

-

The sample is heated on a hot stage to its isotropic phase (a clear liquid).

-

The sample is then slowly cooled, and the transitions to different mesophases are observed through the microscope with crossed polarizers.

-

Each liquid crystal phase exhibits a characteristic optical texture, which aids in its identification (e.g., schlieren texture for nematic phases, focal conic texture for smectic A phases).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes.

Protocol:

-

A small, accurately weighed sample of the liquid crystal is sealed in an aluminum pan.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 5-10 °C/min).[8]

-

Phase transitions are detected as endothermic peaks upon heating and exothermic peaks upon cooling in the DSC thermogram.[9] The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[9]

Dielectric Spectroscopy

This technique is used to measure the dielectric anisotropy (Δε) of the liquid crystal.

Protocol:

-

The liquid crystal is introduced into a test cell with transparent electrodes.

-

To measure the perpendicular component of the dielectric permittivity (ε⊥), the molecules are aligned perpendicular to the electric field (homeotropic alignment).

-

To measure the parallel component (ε∥), the molecules are aligned parallel to the electric field (planar alignment).

-

The capacitance of the cell is measured at a specific frequency (typically 1 kHz) in both alignments, and the dielectric permittivity is calculated. The dielectric anisotropy is then determined as Δε = ε∥ - ε⊥.[6][10]

Structure-Property Relationships: A Quantitative Comparison

The following tables summarize the impact of fluorination on the key physical properties of liquid crystals.

Table 1: Comparison of Physical Properties of a Non-Fluorinated and a Laterally Fluorinated Terphenyl Liquid Crystal

| Property | Non-Fluorinated Terphenyl | Laterally Difluoro-Terphenyl |

| Dielectric Anisotropy (Δε) | Small, positive or negative | Large, negative |

| Viscosity (γ₁) | Higher | Lower |

| Birefringence (Δn) | High | High |

| Nematic Phase Range | Can be narrow | Often wider |

Table 2: Influence of Fluorine Position on Dielectric Anisotropy

| Fluorination Position | Typical Dielectric Anisotropy (Δε) | Primary Application |

| Terminal Fluorination | Positive | TN, IPS Displays |

| Lateral Fluorination | Negative | VA Displays |

| Multiple Lateral Fluorines | Highly Negative | High-performance VA Displays |

Beyond Displays: The Expanding Horizon of Fluorinated Liquid Crystals

The unique properties of fluorinated liquid crystals have opened up new avenues of research and application beyond the realm of displays.

Ferroelectric Liquid Crystals (FLCs)

Chiral fluorinated liquid crystals can exhibit ferroelectric properties, offering switching speeds that are orders of magnitude faster than conventional nematic liquid crystals.[1] These materials are promising for applications in microdisplays, spatial light modulators, and optical computing. The introduction of fluorine can enhance the smectic C* phase, which is the basis for most FLC devices.[1]

Tunable Photonic Crystals

Liquid crystals can be infiltrated into the voids of a photonic crystal structure. By applying an external electric or thermal stimulus, the orientation of the liquid crystal molecules can be changed, thereby altering the refractive index of the composite material and tuning the photonic bandgap.[11][12][13] Fluorinated liquid crystals are advantageous in these applications due to their low viscosity and high stability.

Biosensors

The orientation of liquid crystal molecules at an interface is highly sensitive to the presence of biomolecules.[14][15][16][17] This principle is exploited in liquid crystal-based biosensors. Chiral fluorinated liquid crystals can provide a distinct optical response upon the binding of an analyte to a functionalized surface, enabling label-free detection of a wide range of biological targets.[4]

Conclusion: A Future Shaped by Fluorine

The discovery and development of fluorinated liquid crystals represent a pivotal moment in the history of soft matter science and display technology. The strategic incorporation of fluorine atoms has provided chemists and materials scientists with an unparalleled tool to fine-tune the physical properties of liquid crystals, leading to the high-performance displays that are ubiquitous in our daily lives. As we look to the future, the unique attributes of fluorinated liquid crystals will continue to drive innovation in a diverse range of fields, from next-generation optical technologies to sensitive and rapid diagnostic tools. The legacy of George W. Gray's pioneering work continues to inspire new generations of researchers to explore the fascinating world of liquid crystals and unlock their full potential.

References

- Wu, S. T., & Wu, C. S. (1995). High birefringence and low viscosity negative dielectric anisotropy liquid crystals for display applications. Applied Physics Letters, 67(26), 3879-3881.

- Janulis, E. P., Novack, J. C., & Huffman, G. A. (1991). Synthesis of fluorinated ferroelectric liquid crystals. Ferroelectrics, 122(1), 1763-1772.

- Pramanik, A., Dasgupta, P., Das, M. K., & Das, B. (2015). A Comparative study of the mesomorphic properties of fluoro-isothiocyanated and fluorinated terphenyl liquid crystals from birefringence, static dielectric permittivity, splay elastic constant and rotational viscosity measurements. Liquid Crystals, 42(5-6), 724-734.

- Gray, G. W. (1996). The chemistry of liquid crystals. Philosophical Transactions of the Royal Society of London. Series A: Physical and Engineering Sciences, 354(1719), 2799-2811.

- Yang, K. L., & Gupta, V. K. (2006). Liquid crystal biosensors. Current Opinion in Chemical Biology, 10(1), 15-20.

- Kirsch, P., & Tarumi, K. (1999). Synthesis and properties of new liquid crystals with negative dielectric anisotropy.

- Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.

- Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.

- Reinitzer, F. (1888). Beiträge zur Kenntniss des Cholesterins. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 9(1), 421-441.

- Busch, K., & John, S. (1999). Photonic band gap formation in certain self-organizing systems. Physical Review E, 59(4), 3896.

- Brake, J. M., Daschner, M. K., Luk, Y. Y., & Abbott, N. L. (2003). Biomolecular interactions at surfaces probed by using liquid crystals. Science, 302(5653), 2094-2097.

- Goodby, J. W. (2016). George William Gray CBE MRIA FRSE. 4 September 1926—12 May 2013. Biographical Memoirs of Fellows of the Royal Society, 62, 185-210.

- Kirsch, P. (2014).

- Hsu, C. S., & Lee, T. H. (2014). Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. Liquid Crystals, 41(8), 1133-1140.

- Mabrouki, A., Fouzai, M., Soldera, A., Kriaa, A., & Hedhli, A. (2021). Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(2), 9405-9414.

- Dunmur, D. (2015). The magic of cyanobiphenyls: celebrity molecules. Liquid Crystals, 42(5-6), 634-642.

- Wu, S. T., & Lackner, A. M. (1992). High performance negative dielectric anisotropy liquid crystals for display applications. SID Symposium Digest of Technical Papers, 23(1), 923-926.

- Lin, I. H., Miller, D. S., Bertics, P. J., Murphy, C. J., de Pablo, J. J., & Abbott, N. L. (2011). Endotoxin-induced structural transformations in liquid crystalline droplets. Science, 332(6035), 1297-1300.

- Kirsch, P., Heckmeier, M., & Tarumi, K. (1999). Fluorinated liquid crystals for active matrix displays. SID Symposium Digest of Technical Papers, 30(1), 1084-1087.

- Hird, M., & Toyne, K. J. (1998). The effect of lateral fluoro-substituents on the properties of nematic liquid crystals. Liquid Crystals, 24(1), 35-46.

- Kelly, S. M., & O'Neill, M. (2002). Liquid crystals for high-information-content displays.

- Gupta, V. K., Skaife, J. J., Abbott, N. L., & Katritzky, A. R. (1999). Design of surfaces for patterned alignment of liquid crystals on planar and curved substrates.

- Wu, S. T., Efron, U., & Hess, L. D. (1984). Birefringence measurements of liquid crystals. Applied optics, 23(21), 3911-3915.

- Gray, G. W. (1975). The Synthesis and Properties of Some Liquid Crystalline Biphenyls. Molecular Crystals and Liquid Crystals, 37(1-4), 189-211.

- Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for modern displays: the role of fluorine.

- Kelly, S. M. (1994). Laterally fluorinated, two-and three-ring liquid crystalline materials for AMLCDs. Liquid crystals, 17(4), 571-590.

- Coates, D. (1990). Liquid crystals for active matrix displays.

- Gray, G. W. (1983). The chemistry of liquid crystals. Philosophical Transactions of the Royal Society of London. Series A, Mathematical and Physical Sciences, 309(1507), 77-92.

- Leonard, J. P., Niemeyer, C. M., & Mirkin, C. A. (2001). Liquid crystal-based sensors for the detection of DNA.

- Schadt, M., & Helfrich, W. (1971). Voltage-dependent optical activity of a twisted nematic liquid crystal. Applied Physics Letters, 18(4), 127-128.

- Kirsch, P. (2014). Fluorine in liquid crystal design for display applications. CHIMIA International Journal for Chemistry, 68(5), 332-337.

- Wu, S. T., & Wu, C. S. (1989). Birefringence and refractive indices of liquid crystals. Displays, 10(3), 123-131.

- de Gennes, P. G., & Prost, J. (1993). The physics of liquid crystals. Oxford university press.

-

Gray, G. W. (2013). George Gray (chemist). In Wikipedia. Retrieved from [Link]

- Lavrentovich, O. D. (n.d.). Polarization Microscope Pictures of Liquid Crystals.

- Wiersma, D. S. (2008). The physics and applications of random lasers.

- Elston, S., & Sambles, R. (1998). The optics of thermotropic liquid crystals. CRC press.

- Haines, P. J. (Ed.). (2001). Thermal methods of analysis: principles, applications and problems. Springer Science & Business Media.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Designing Biological Microsensors with Chiral Nematic Liquid Crystal Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. George Gray (chemist) - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. scribd.com [scribd.com]

- 10. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. iris.inrim.it [iris.inrim.it]

- 14. Liquid Crystal Biosensors: Principles, Structure and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Applications of liquid crystals in biosensing - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 16. Overview of Liquid Crystal Biosensors: From Basic Theory to Advanced Applications [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Solvent Compatibility of 4-Cyano-3-fluorophenyl 4-pentylbenzoate

This guide provides a comprehensive technical overview of the solubility and solvent compatibility of 4-Cyano-3-fluorophenyl 4-pentylbenzoate, a liquid crystal compound of significant interest in materials science and drug development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for determining and applying solubility data.

Introduction: The Significance of this compound

This compound is a calamitic (rod-shaped) liquid crystal characterized by its unique molecular structure, which includes a polar cyano group, a fluorine substituent, and a flexible pentyl chain.[1][3][4][5] These features impart specific mesomorphic properties and influence its behavior in solution, making a thorough understanding of its solubility crucial for a variety of applications, from the formulation of liquid crystal displays to its use as a building block in organic synthesis.[1]

The solubility of this compound dictates its processability, purification, and interaction with other components in a mixture. In the context of drug development, where it may serve as an intermediate, understanding its solubility is paramount for reaction kinetics, purification, and formulation.[1][6]

This guide will first delve into the theoretical framework that governs the solubility of this molecule, with a focus on Hansen Solubility Parameters (HSPs) as a predictive tool. Subsequently, it will provide detailed, actionable protocols for both the qualitative and quantitative determination of its solubility, as well as a methodology for experimentally determining its unique Hansen Solubility Parameters.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in solubility, but for complex organic molecules, a more nuanced approach is required. Hansen Solubility Parameters (HSPs) provide a powerful framework for predicting the compatibility of a solute and a solvent by deconstructing the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces, these are the weakest intermolecular interactions and are present in all molecules.

-

δp (Polar): These forces originate from the permanent dipoles of molecules. The presence of the cyano (-CN) and fluoro (-F) groups in this compound suggests a significant polar component.

-

δh (Hydrogen Bonding): This parameter accounts for the energy of hydrogen bonds. While the target molecule does not have strong hydrogen bond donors, the oxygen and nitrogen atoms can act as acceptors.

The total Hansen Solubility Parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh²

For a solvent to be effective at dissolving a solute, their respective Hansen Solubility Parameters should be similar. The "distance" (Ra) between the HSPs of the solvent and the solute in the three-dimensional Hansen space can be calculated as follows:

Ra² = 4(δd_solute - δd_solvent)² + (δp_solute - δp_solvent)² + (δh_solute - δh_solvent)²

A smaller Ra value indicates a higher likelihood of miscibility. A Relative Energy Difference (RED) number can also be calculated to predict solubility, where RED < 1 suggests high affinity, RED = 1 indicates the boundary of solubility, and RED > 1 suggests lower affinity.

Part 1: Qualitative and Quantitative Solubility Determination

A systematic approach to determining the solubility of this compound begins with qualitative assessments, followed by more rigorous quantitative measurements.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid screening of solubility in a range of common laboratory solvents.

Materials:

-

This compound

-

Small test tubes or vials

-

Vortex mixer

-

A selection of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Toluene, Hexane, Dichloromethane, Tetrahydrofuran)

Procedure:

-

Sample Preparation: Add approximately 10 mg of this compound to a series of labeled test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent.

-

Mixing: Vigorously mix each sample using a vortex mixer for 1 minute.

-

Observation: Visually inspect each tube for the dissolution of the solid. Observe for any undissolved particles.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unaffected.

-

Causality Behind Experimental Choices: The selection of solvents with a wide range of polarities provides a broad initial assessment of the compound's solubility characteristics, guiding the choice of solvents for more detailed quantitative analysis.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Scintillation vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a scintillation vial (e.g., 50 mg).

-

Add a known volume of the chosen solvent (e.g., 5 mL).

-

Repeat for each solvent to be tested.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Allow the samples to equilibrate for at least 24 hours to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Attach a syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial.

-

-

Analysis:

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

-

Chromatographic/Spectroscopic Analysis: Alternatively, prepare a series of standard solutions of known concentrations. Analyze the filtered saturated solution using HPLC or UV-Vis spectrophotometry and determine the concentration from the calibration curve.

-

-

Calculation:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System: The use of excess solid ensures that the solution reaches equilibrium saturation. The filtration step is critical to remove any undissolved microparticles that would lead to an overestimation of solubility. Running duplicates or triplicates for each solvent will ensure the reproducibility of the results.

Caption: Workflow for Quantitative Solubility Determination.

Part 2: Experimental Determination of Hansen Solubility Parameters

Determining the HSPs of this compound provides a powerful predictive tool for its compatibility with a wide range of solvents and other materials.

Experimental Protocol: Hansen Solubility Parameter Determination

This protocol involves testing the solubility of the compound in a series of solvents with known HSPs and using this data to calculate the HSPs of the compound.

Materials:

-

This compound

-

A set of 20-30 solvents with well-distributed and known Hansen Solubility Parameters (see table below for examples).

-

Small, sealable vials.

-

Vortex mixer.

-

HSP software (e.g., HSPiP) for data analysis.

Procedure:

-

Solvent Selection: Choose a range of solvents that cover a broad area of the Hansen space.

-

Solubility Testing:

-

For each solvent, add a small, consistent amount of this compound to a vial (e.g., 0.1 g in 2 mL of solvent).

-

Vortex each vial thoroughly.

-

Allow the vials to sit undisturbed and observe after a set period (e.g., 24 hours).

-

-

Scoring:

-

Assign a binary score to each solvent: '1' for soluble and '0' for insoluble. A more nuanced scoring system (e.g., 1 for fully soluble, 2 for partially soluble, 3 for insoluble) can also be used.

-

-

Data Analysis:

-

Input the known HSPs of the test solvents and their corresponding solubility scores into HSP software.

-

The software will calculate the HSPs (δd, δp, δh) and the interaction radius (R₀) for this compound that best fits the experimental data, creating a "solubility sphere" in Hansen space. Solvents that fall within this sphere are predicted to be good solvents.

-

Data Presentation: Example Solvent Set for HSP Determination

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Tetrahydrofuran | 16.8 | 5.7 | 8.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

| Dimethyl Sulfoxide | 18.4 | 16.4 | 10.2 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

Note: These are approximate values and may vary slightly depending on the source.

Caption: Workflow for HSP Determination.

Conclusion

This guide has provided a robust framework for understanding and experimentally determining the solubility and solvent compatibility of this compound. By combining the theoretical predictive power of Hansen Solubility Parameters with rigorous experimental protocols, researchers can confidently select appropriate solvents for synthesis, purification, and formulation. The methodologies outlined herein are designed to be self-validating and provide a clear path for generating the critical data necessary for advancing research and development involving this important liquid crystal compound.

References

-

PubChem. (n.d.). 4-Cyano-3-fluorophenyl 4-propylbenzoate. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

-

Abbott, S. (n.d.). HSP Basics. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 86786-89-2 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 86786-89-2|this compound|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Cyano-3-fluorophenyl 4-pentylbenzoate in Advanced Display Technologies

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and engineers on the application of 4-Cyano-3-fluorophenyl 4-pentylbenzoate in display technology. This liquid crystal compound, characterized by its polar cyano group and lateral fluorine substitution, offers a unique set of properties that are highly advantageous for the formulation of advanced nematic liquid crystal mixtures. These notes detail the underlying chemical principles, provide key physical and estimated electro-optical data, and present detailed protocols for the formulation of liquid crystal mixtures and the fabrication and characterization of liquid crystal display test cells. The causality behind experimental choices is emphasized to provide a deeper understanding of the material's function and to facilitate the development of next-generation display technologies.

Introduction: The Strategic Role of Fluorination in Nematic Liquid Crystals

The relentless pursuit of higher resolution, faster response times, and lower power consumption in liquid crystal displays (LCDs) is intrinsically linked to the molecular engineering of the liquid crystal materials themselves. This compound is a calamitic (rod-shaped) liquid crystal that embodies a strategic design philosophy aimed at optimizing key electro-optical parameters.

The molecule's architecture, featuring a rigid core and flexible alkyl tail, promotes the formation of the nematic phase, a state of matter characterized by long-range orientational order.[1] The terminal cyano group (-C≡N) imparts a strong dipole moment, which is crucial for inducing a large positive dielectric anisotropy (Δε).[1] This property ensures that the liquid crystal molecules align with an applied electric field, the fundamental principle behind the operation of most LCDs.

The lateral fluorine atom is a key innovation. Its high electronegativity and relatively small size allow it to be incorporated into the molecular core without significantly disrupting the liquid crystalline phase.[2] This lateral substitution has a profound impact on the material's properties, most notably by modifying the dielectric anisotropy and reducing viscosity, which are critical for achieving fast switching speeds.[3]

Physicochemical and Electro-Optical Properties

A thorough understanding of the material's properties is paramount for its effective application. The following table summarizes the known physicochemical properties of this compound and provides estimated electro-optical parameters based on data from structurally related fluorinated cyanophenyl benzoate compounds. These estimations serve as a robust starting point for formulation and device modeling.

| Property | Value | Source/Basis of Estimation |

| Chemical Formula | C₁₉H₁₈FNO₂ | [4] |

| Molecular Weight | 311.35 g/mol | [4] |

| CAS Number | 86786-89-2 | [4] |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | Not specified; nematic phase is monotropic | [5] |

| Clearing Point (Nematic to Isotropic) | ~297 K (24 °C) for a related butyl homologue | [5] |

| Birefringence (Δn) at 589 nm, 20°C | Estimated: 0.15 - 0.20 | Based on similar fluorinated terphenyls and the influence of the cyano group.[6][7] |

| Dielectric Anisotropy (Δε) at 1 kHz, 20°C | Estimated: +10 to +15 | The cyano group contributes to a large positive Δε, which is modulated by the lateral fluorine atom.[8][9] |

| Rotational Viscosity (γ₁) at 20°C | Estimated: 100 - 150 mPa·s | Lateral fluorination tends to reduce viscosity compared to non-fluorinated analogues.[10] |

| Elastic Constants (K₁₁, K₃₃) at 20°C | Estimated: K₁₁ ≈ 10-12 pN, K₃₃ ≈ 15-18 pN | Typical values for nematic liquid crystals.[11] |

Note on Estimations: The electro-optical properties are highly dependent on the specific molecular environment within a mixture. The provided estimates are for the pure compound and serve as a guideline for formulation development. Experimental verification is essential.

Causality in Molecular Design: The "Why" Behind the Structure

The efficacy of this compound in display applications is not coincidental but a direct result of its molecular architecture.

Caption: Workflow for liquid crystal mixture formulation.

Protocol for Fabrication of a Liquid Crystal Test Cell

Objective: To construct a simple twisted nematic (TN) liquid crystal test cell for the characterization of the formulated mixture.

Rationale: A test cell with a well-defined geometry and surface alignment is essential for accurate measurement of electro-optical properties.

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Polyimide (PI) alignment layer solution

-

Spinner coater

-

Hot plate

-

Rubbing machine with velvet cloth

-

UV-curable sealant

-

Spacers of a defined diameter (e.g., 5 µm)

-

Liquid crystal mixture from Protocol 4.1

-

Polarizing films

-

Microscope slides and coverslips (for practice)

Procedure:

-